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Compound of Interest

(R)-3-Amino-2-benzylpropanoic
Compound Name: J
aci

Cat. No.: B172645

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-
Amino-2-benzylpropanoic acid, a chiral non-proteinogenic amino acid of interest in
pharmaceutical research and development. This document is intended for researchers,
scientists, and drug development professionals, offering a structured presentation of available
spectroscopic data and detailed experimental protocols for its acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio of ionized molecules. This information is critical for confirming the molecular weight and
elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for (R)-3-Amino-2-
benzylpropanoic acid.[1] The molecular formula of the compound is CL0H13NO2, with a
molecular weight of 179.22 g/mol and an exact mass of 179.094629 g/mol .[1]
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Property Value

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Exact Mass 179.094629 g/mol

Gas Chromatography-Mass Spectrometry (GC-

Technique
MS)

Experimental Protocol for Mass Spectrometry

The following outlines a general protocol for acquiring mass spectrometry data for a solid
organic compound like (R)-3-Amino-2-benzylpropanoic acid. The most common method
involves placing the sample in the gas phase within a vacuum.[2]

Sample Preparation:

e Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a
concentration of approximately 1 mg/mL.[3]

o Further dilute an aliquot of this solution to a final concentration suitable for the instrument,
typically in the range of 10-100 micrograms per mL.[3]

o Ensure the final solution is free of any particulate matter by filtration if necessary.[3]

o Transfer the solution to a standard 2 mL mass spectrometry vial with a screw cap and
septum.[3]

Instrumentation and Analysis:

« lonization: The sample molecules are converted to ions. Electron impact (El) is a common
method where a high-energy electron beam is used to knock an electron off the molecule,
forming a radical cation.[2]

o Acceleration: The newly formed ions are then accelerated by charged plates.[2]
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o Deflection: The ion stream enters a magnetic field, where the ions are deflected based on
their mass-to-charge ratio.[2]

o Detection: The deflected ions are detected by a plate at the end of the system, which
measures the charge they impart.[2]

The resulting mass spectrum will show the molecular ion peak (M+) and various fragment ions,
which can provide structural information.[2] For accurate mass determination, high-resolution
mass spectrometry (HRMS) can be employed to distinguish between molecular formulas with
the same nominal mass.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the
structure of organic molecules by providing detailed information about the chemical
environment of atomic nuclei, such as *H and 13C. While specific NMR data for (R)-3-Amino-2-
benzylpropanoic acid is not readily available in public databases, this section outlines the
standard experimental protocols for its acquisition.

'H and **C NMR Spectroscopy

For an amino acid like (R)-3-Amino-2-benzylpropanoic acid, both *H and 3C NMR would be
crucial for structural confirmation.

e 1H NMR: Would provide information on the number of different types of protons, their
chemical environment, and their connectivity through spin-spin coupling.

e 13C NMR: Would show the number of unique carbon atoms in the molecule and their
chemical shifts, which are indicative of their functional group and local electronic
environment.[4]

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for preparing an amino acid sample for NMR analysis.[4][5]

Sample Preparation:
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 Dissolution: Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent,
typically deuterium oxide (D20) for amino acids.[4]

e pH Adjustment: The pH (or pD in D20) of the solution can significantly affect the chemical
shifts of ionizable groups. Adjust the pD to a desired value (e.g., neutral pD ~7.0-7.4) using
small amounts of DCI or NaOD.[4]

 Internal Standard: An internal standard may be added for chemical shift referencing or
guantification.

o Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are
present.[4]

Data Acquisition:
 Instrumentation: Utilize a high-field NMR spectrometer.

e 1H NMR: A standard 1D proton experiment is performed. Key parameters include the
spectral width, number of scans, and relaxation delay.

e 13C NMR: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30) is typically
used.[4] Important parameters include the spectral width (typically 0-200 ppm), transmitter
frequency offset, and a sufficient number of scans due to the low natural abundance of 3C.

[4]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a
molecule by measuring the absorption of infrared radiation at specific frequencies
corresponding to molecular vibrations. For (R)-3-Amino-2-benzylpropanoic acid, IR
spectroscopy would be expected to show characteristic absorption bands for the amino group
(N-H stretching and bending), the carboxylic acid group (O-H and C=0 stretching), and the
aromatic ring (C-H and C=C stretching).

Experimental Protocol for IR Spectroscopy
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For a solid sample like (R)-3-Amino-2-benzylpropanoic acid, several methods can be used to
prepare the sample for IR analysis.

Thin Solid Film Method:[6]

e Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like
methylene chloride or acetone.[6]

o Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
» Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[6]

o Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the
spectrum.[6]

KBr Pellet Method:[7][8]

e Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle.[7]

e Place the finely ground mixture into a pellet press and apply pressure to form a thin,
transparent pellet.

e Place the KBr pellet in the sample holder of the spectrometer for analysis.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques
described above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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